molecular formula C16H12O8 B8197604 5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid

5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid

Cat. No.: B8197604
M. Wt: 332.26 g/mol
InChI Key: IHVMKDUTUZBLAG-UHFFFAOYSA-N
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Description

5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid is a chemical compound with the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol . It is known for its unique structure, which includes both carboxylic acid and hydroxymethyl functional groups attached to a phenoxy isophthalic acid core.

Preparation Methods

The synthesis of 5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid typically involves multiple steps, starting with the preparation of the phenoxy isophthalic acid core. One common synthetic route includes the reaction of 3,5-dihydroxybenzoic acid with isophthaloyl chloride in the presence of a base such as pyridine . The resulting intermediate is then subjected to further reactions to introduce the carboxy and hydroxymethyl groups under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

5-[3-carboxy-5-(hydroxymethyl)phenoxy]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c17-7-8-1-9(14(18)19)4-12(2-8)24-13-5-10(15(20)21)3-11(6-13)16(22)23/h1-6,17H,7H2,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVMKDUTUZBLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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